molecular formula C15H12Cl2O3 B1607984 Methyl 3-[(2,4-dichlorophenyl)methoxy]benzoate CAS No. 58041-99-9

Methyl 3-[(2,4-dichlorophenyl)methoxy]benzoate

Cat. No.: B1607984
CAS No.: 58041-99-9
M. Wt: 311.2 g/mol
InChI Key: HLXHDXRVKGTGOC-UHFFFAOYSA-N
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Description

Methyl 3-[(2,4-dichlorophenyl)methoxy]benzoate is a synthetic benzoate ester characterized by a 2,4-dichlorobenzyl ether group at the 3-position of the methyl benzoate scaffold. Its structure combines electron-withdrawing chlorine atoms with a lipophilic benzyl moiety, making it a candidate for antimicrobial, antifungal, or pesticidal applications. The compound's reactivity and biological activity are influenced by the position of substituents on both the benzyl and benzoate rings .

Properties

IUPAC Name

methyl 3-[(2,4-dichlorophenyl)methoxy]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2O3/c1-19-15(18)10-3-2-4-13(7-10)20-9-11-5-6-12(16)8-14(11)17/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLXHDXRVKGTGOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)OCC2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20363427
Record name Methyl 3-[(2,4-dichlorophenyl)methoxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58041-99-9
Record name Methyl 3-[(2,4-dichlorophenyl)methoxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(2,4-dichlorophenyl)methoxy]benzoate typically involves the reaction of 3-hydroxybenzoic acid with 2,4-dichlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The resulting product is then esterified using methanol and a catalyst such as sulfuric acid to yield the final compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The purification of the product is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(2,4-dichlorophenyl)methoxy]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of 3-[(2,4-dichlorophenyl)methoxy]benzoic acid.

    Reduction: Formation of 3-[(2,4-dichlorophenyl)methoxy]benzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-[(2,4-dichlorophenyl)methoxy]benzoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-[(2,4-dichlorophenyl)methoxy]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

2,4-Dichlorobenzyl 2-Methoxybenzoate

  • Structure : Differs in the methoxy group position (2-methoxy vs. 3-methoxy on the benzoate ring).
  • Pharmacological studies indicate antiseptic and antibacterial activity, attributed to the 2,4-dichlorobenzyl group .
  • Applications : Used in medicinal chemistry for throat/mouth infection treatments .

Methyl 4-[(Z)-{6-[(2,6-Dichlorobenzyl)oxy]-3-oxo-1-benzofuran-2(3H)-ylidene}methyl]benzoate

  • Structure : Features a benzofuran core and 2,6-dichlorobenzyl group instead of a simple benzoate.
  • The 2,6-dichloro substitution may reduce binding affinity compared to 2,4-dichloro due to steric effects .
  • Applications : Explored in photodynamic therapy or agrochemicals due to extended π-systems .

Methyl 3-[(2,4-Dichlorobenzyl)oxy]thieno[2,3-b]pyridine-2-carboxylate

  • Structure: Replaces the benzoate with a thieno[2,3-b]pyridine heterocycle.
  • The 2,4-dichlorobenzyl group retains lipophilicity, but the heterocycle may improve metabolic stability .
  • Applications : Investigated in antiviral or anticancer drug design .

Methyl (S)-4-(2-(3-(2,4-Dichlorophenyl)ureido)-2-phenylacetamido)benzoate

  • Structure : Incorporates a urea linkage and phenylacetamido group.
  • Properties : The urea moiety enhances hydrogen-bonding capacity, improving solubility in polar solvents. However, the bulky phenylacetamido group may reduce membrane permeability compared to the simpler methoxybenzoate .
  • Applications : Studied for kinase inhibition or as a proteolysis-targeting chimera (PROTAC) component .

3-[(2,4-Dichlorophenyl)methoxy]-4-Methoxybenzaldehyde

  • Structure : Substitutes the ester with an aldehyde group.
  • Properties : The aldehyde increases electrophilicity, making it reactive toward nucleophiles (e.g., amines). This reactivity may limit stability in biological systems but could be advantageous in prodrug designs .
  • Applications : Intermediate in synthesizing Schiff bases or metal complexes .

Comparative Data Table

Compound Name Core Structure Substituents Key Properties Applications Reference
Methyl 3-[(2,4-dichlorophenyl)methoxy]benzoate Benzoate 3-(2,4-dichlorobenzyloxy) High lipophilicity, moderate stability Antimicrobial agents
2,4-Dichlorobenzyl 2-methoxybenzoate Benzoate 2-methoxy, 2,4-dichlorobenzyl Enhanced antiseptic activity Medicinal chemistry
Methyl 4-[(Z)-{6-[(2,6-dichlorobenzyl)oxy]... Benzofuran-benzoate 2,6-dichlorobenzyl, benzofuran UV stability, conjugation Photodynamic therapy
Methyl 3-[(2,4-dichlorobenzyl)oxy]thieno... Thienopyridine Thieno[2,3-b]pyridine core Electron-deficient, metabolic stability Antiviral agents
Methyl (S)-4-(2-(3-(2,4-dichlorophenyl)ureido)... Urea-benzoate Urea linkage, phenylacetamido High solubility, hydrogen bonding Kinase inhibitors

Key Findings and Implications

  • Chlorine Position : 2,4-Dichloro substitution optimizes bioactivity compared to 2,6-dichloro analogs due to balanced steric and electronic effects .
  • Core Modifications: Heterocyclic cores (e.g., thienopyridine) improve metabolic stability but may complicate synthesis .
  • Functional Groups : Esters offer stability over aldehydes, while urea/amide groups enhance solubility at the cost of permeability .

Biological Activity

Methyl 3-[(2,4-dichlorophenyl)methoxy]benzoate (MDPB) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

MDPB is characterized by the following chemical structure:

  • Molecular Formula : C15_{15}H14_{14}Cl2_{2}O3_{3}
  • IUPAC Name : this compound

The presence of the dichlorophenyl group is significant as it may influence the compound's biological activity.

Biological Activity Overview

MDPB has been studied for various biological activities, including:

  • Antimicrobial Activity : MDPB exhibits significant antimicrobial properties against various pathogens. Its efficacy was compared to standard antimicrobial agents, showing promising results in inhibiting the growth of bacteria and fungi.
  • Antiparasitic Activity : Research indicates that MDPB has potential antiparasitic effects, particularly against protozoan parasites such as Trypanosoma cruzi and Leishmania donovani. The compound's mechanism involves disrupting cellular processes critical for parasite survival.
  • Tyrosinase Inhibition : MDPB has been identified as a potent inhibitor of tyrosinase, an enzyme involved in melanin production. This activity suggests its potential use in treating hyperpigmentation disorders.

Antimicrobial Efficacy

A study evaluating the antimicrobial properties of MDPB demonstrated that it effectively inhibited bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

PathogenMIC (µg/mL)Comparison AgentMIC (µg/mL)
Staphylococcus aureus32Amoxicillin16
Escherichia coli64Ciprofloxacin32

Antiparasitic Activity

In vitro studies have shown that MDPB exhibits strong activity against T. cruzi with an IC50_{50} value significantly lower than that of conventional treatments like benznidazole.

ParasiteIC50_{50} (µM)Standard TreatmentIC50_{50} (µM)
Trypanosoma cruzi1.5Benznidazole10
Leishmania donovani2.0Miltefosine5

The biological activity of MDPB can be attributed to its ability to interact with specific molecular targets within pathogens:

  • Inhibition of Enzymatic Activity : MDPB inhibits enzymes critical for pathogen metabolism and replication.
  • Disruption of Membrane Integrity : The compound may alter the permeability of microbial membranes, leading to cell death.
  • Interference with Signal Transduction Pathways : MDPB has been shown to affect signaling pathways that regulate cell growth and survival in parasites.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 3-[(2,4-dichlorophenyl)methoxy]benzoate
Reactant of Route 2
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Methyl 3-[(2,4-dichlorophenyl)methoxy]benzoate

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